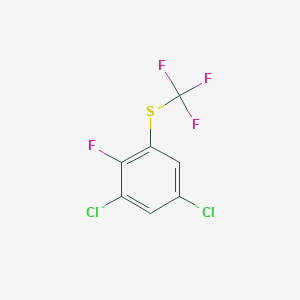
Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate
概要
説明
Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C10H8Cl2F2O3. It is a derivative of phenylacetate, characterized by the presence of two chlorine atoms and a difluoromethoxy group attached to the aromatic ring. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dichlorophenol and difluoromethyl ether.
Reaction with Difluoromethyl Ether: The 3,4-dichlorophenol is reacted with difluoromethyl ether in the presence of a base such as potassium carbonate to introduce the difluoromethoxy group.
Esterification: The resulting intermediate is then subjected to esterification with methyl chloroacetate in the presence of a catalyst like sulfuric acid to form the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: The chlorine atoms on the aromatic ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Substituted phenylacetates with various functional groups.
科学的研究の応用
Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential pharmacological properties, including anti-inflammatory and antimicrobial activities.
Industry: The compound is used in the development of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The difluoromethoxy group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. The compound may inhibit certain enzymes or interact with receptor sites, leading to its observed biological effects. Detailed studies on its molecular pathways are ongoing to elucidate its precise mechanism.
類似化合物との比較
Methyl 3,4-dichlorophenylacetate: Lacks the difluoromethoxy group, resulting in different chemical and biological properties.
Methyl 3,4-difluorophenylacetate: Contains fluorine atoms instead of chlorine, leading to variations in reactivity and applications.
Methyl 3,4-dichloro-2-methoxyphenylacetate: Similar structure but with a methoxy group instead of a difluoromethoxy group.
Uniqueness: Methyl 3,4-dichloro-2-(difluoromethoxy)phenylacetate is unique due to the presence of both chlorine and difluoromethoxy groups, which impart distinct chemical reactivity and biological activity. The combination of these functional groups makes it a valuable compound for diverse research applications.
特性
IUPAC Name |
methyl 2-[3,4-dichloro-2-(difluoromethoxy)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl2F2O3/c1-16-7(15)4-5-2-3-6(11)8(12)9(5)17-10(13)14/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWVOKSSSWOVELT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=C(C(=C(C=C1)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















